Cas no 2229489-71-6 (tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate)

Tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a 2-chloro-5-nitrophenyl moiety, offering reactivity for further functionalization. The compound is particularly valuable in peptide coupling and heterocyclic chemistry due to its well-defined stereochemistry and compatibility with a range of reaction conditions. The Boc group allows for selective deprotection under mild acidic conditions, facilitating controlled synthesis of complex molecules. This intermediate is commonly employed in the development of bioactive compounds and fine chemicals.
tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate structure
2229489-71-6 structure
Product Name:tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate
CAS No:2229489-71-6
MF:C14H20ClN3O4
MW:329.779302597046
CID:5845187
PubChem ID:165623379
Update Time:2025-06-08

tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate
    • tert-butyl N-[2-amino-3-(2-chloro-5-nitrophenyl)propyl]carbamate
    • EN300-1875806
    • 2229489-71-6
    • Inchi: 1S/C14H20ClN3O4/c1-14(2,3)22-13(19)17-8-10(16)6-9-7-11(18(20)21)4-5-12(9)15/h4-5,7,10H,6,8,16H2,1-3H3,(H,17,19)
    • InChI Key: JNZHVRUQGROWEL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1CC(CNC(=O)OC(C)(C)C)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 329.1142338g/mol
  • Monoisotopic Mass: 329.1142338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 110Ų

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Additional information on tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate

Comprehensive Analysis of tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate (CAS No. 2229489-71-6)

The compound tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate (CAS No. 2229489-71-6) is a specialized organic intermediate with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a nitrophenyl moiety and a carbamate protecting group, makes it a valuable building block for synthesizing complex molecules. Researchers are increasingly interested in this compound due to its potential role in developing targeted therapies and small-molecule inhibitors, aligning with current trends in precision medicine.

One of the most searched questions in scientific databases revolves around the synthetic pathways for nitrophenyl derivatives. The presence of both chloro and nitro substituents in tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate allows for versatile functional group transformations, making it a hotspot for structure-activity relationship (SAR) studies. This aligns with the growing demand for highly functionalized intermediates in drug discovery pipelines.

From a green chemistry perspective, researchers are exploring eco-friendly purification methods for CAS No. 2229489-71-6, such as column chromatography alternatives or crystallization optimization. These approaches address the industry's shift toward sustainable synthesis, a topic frequently queried in academic search engines. The compound's tert-butyl carbamate (Boc) group also sparks interest due to its stability under various conditions, a key consideration for multi-step organic synthesis.

Analytical characterization of tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate typically involves advanced techniques like HPLC-MS and NMR spectroscopy, which are among the top-searched analytical methods for nitroaromatic compounds. The electron-withdrawing nature of its nitro group influences its spectral properties, creating distinct patterns that facilitate structural elucidation – a recurring challenge discussed in chemical forums.

In material science applications, the planar aromatic system of this compound has drawn attention for potential use in organic electronic materials. The nitrophenyl component may contribute to charge transport properties, a subject gaining traction in semiconductor research circles. This interdisciplinary relevance boosts the compound's visibility across scientific search queries related to multifunctional organic building blocks.

The protecting group chemistry aspect of CAS No. 2229489-71-6 frequently appears in peptide synthesis discussions. The Boc-protected amine functionality allows selective deprotection, a technique widely searched by medicinal chemists designing novel drug candidates. Recent publications highlight its utility in constructing chiral auxiliaries, addressing the pharmaceutical industry's need for enantioselective synthesis methods.

Stability studies of tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate under various pH conditions and temperature ranges generate substantial search traffic, reflecting the compound's importance in formulation development. The nitro group's sensitivity to reductive conditions makes it a subject of mechanistic studies, particularly in catalytic hydrogenation processes that dominate process chemistry inquiries.

Emerging research explores the compound's potential as a fluorescence quencher or molecular probe, capitalizing on its aromatic quenching properties. This application aligns with trending searches about bioimaging agents and diagnostic tools, demonstrating the molecule's versatility beyond traditional synthetic applications. The chloro substituent's role in cross-coupling reactions further enhances its utility in palladium-catalyzed transformations, a hot topic in methodology development.

From a regulatory standpoint, proper handling and storage of CAS No. 2229489-71-6 generate frequent queries about laboratory best practices. While not classified as hazardous under standard conditions, its nitroaromatic nature warrants discussion of compatibility guidelines with common solvents and reagents – information highly sought after in chemical safety databases and MSDS repositories.

The future research directions for tert-butyl N-2-amino-3-(2-chloro-5-nitrophenyl)propylcarbamate likely involve computational chemistry approaches to predict its reactivity patterns, a subject gaining momentum in AI-assisted drug discovery platforms. Its balanced lipophilicity profile (calculated via ClogP values) makes it particularly interesting for bioavailability optimization studies, connecting to trending searches about ADME properties of nitrogen-containing compounds.

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